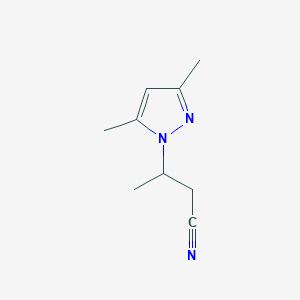

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile

Description

Chemical Identity and Nomenclature

This compound is an organic compound characterized by its unique molecular structure that incorporates both a substituted pyrazole ring and a butanenitrile chain. The compound bears the Chemical Abstracts Service registry number 1006485-71-7 and possesses the molecular formula C₉H₁₃N₃, corresponding to a molecular weight of 163.22 grams per mole. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the presence of a 3,5-dimethyl-substituted pyrazole ring attached to a butanenitrile moiety at the third carbon position.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System code as CC(N1N=C(C)C=C1C)CC#N, which provides a concise description of the molecular connectivity. The compound exhibits a heterocyclic architecture where the pyrazole ring system is substituted with methyl groups at positions 3 and 5, while the nitrogen atom at position 1 of the pyrazole ring is connected to a butanenitrile side chain. This molecular arrangement creates a distinctive chemical entity that combines the electron-rich characteristics of the dimethylpyrazole system with the electron-withdrawing properties of the nitrile functional group.

The nomenclature system for this compound reflects the hierarchical naming approach used in organic chemistry, where the principal functional group (nitrile) determines the base name, and the pyrazole substituent is named as a complex substituent. The presence of the dimethyl substitution pattern on the pyrazole ring significantly influences the electronic and steric properties of the molecule, making it distinct from other pyrazole-nitrile derivatives. Related compounds in this chemical family include 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, which differs by having one fewer methylene group in the alkyl chain connecting the pyrazole and nitrile functionalities.

Historical Context of Pyrazole-Based Nitrile Derivatives

The development of pyrazole-based nitrile derivatives represents a convergence of two significant areas in heterocyclic chemistry that have evolved over more than a century. The foundational work in pyrazole chemistry can be traced to German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established many of the fundamental synthetic approaches for this heterocyclic system. Subsequently, Hans von Pechmann contributed significantly to the field in 1898 by developing classical methods for pyrazole synthesis from acetylene and diazomethane, laying the groundwork for modern pyrazole chemistry.

The synthesis of substituted pyrazoles through condensation reactions of 1,3-diketones with hydrazine, known as Knorr-type reactions, became a cornerstone methodology in heterocyclic synthesis. The specific case of 3,5-dimethylpyrazole formation from acetylacetone and hydrazine exemplifies this classical approach: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃)₂C₃HN₂H + 2 H₂O. This reaction established the fundamental synthetic pathway that would later be adapted and modified to create more complex pyrazole derivatives, including those incorporating nitrile functionalities.

The evolution of pyrazole chemistry has been marked by continuous innovation in synthetic methodologies. Recent advances have included multicomponent oxidative coupling reactions involving alkynes, nitriles, and titanium imido complexes for the synthesis of multisubstituted pyrazoles. These modern approaches represent a significant departure from classical methods, offering new opportunities for creating complex pyrazole-nitrile hybrid structures. The development of one-pot multicomponent synthesis routes via alkynes and nitriles has emerged as an attractive and unrealized approach to pyrazole synthesis, demonstrating the ongoing evolution of this chemical field.

Contemporary research has expanded the scope of pyrazole-nitrile chemistry through various innovative strategies. Cross-coupling and electrocyclization reactions of substituted enol triflates with diazoacetates have provided access to 3,4,5-trisubstituted pyrazoles. Additionally, the reaction of nitroolefins with diazomethane has yielded pyrazoline intermediates that can be converted to pyrazole derivatives through elimination reactions. These methodological advances have created new pathways for synthesizing complex pyrazole-nitrile derivatives, including compounds like this compound.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of a broader class of compounds that combine the pharmacologically important pyrazole scaffold with versatile nitrile functionality. Pyrazoles constitute a fundamental class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are recognized as being among the most frequently used ring systems in small molecule drug development by the United States Food and Drug Administration. The integration of nitrile groups into pyrazole frameworks creates hybrid molecules with enhanced synthetic versatility and potential biological activities.

The compound exemplifies the modern trend toward developing multisubstituted heterocycles that can serve as advanced intermediates in pharmaceutical synthesis. Pyrazole derivatives have demonstrated numerous biological activities including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of nitrile functionality into these structures provides additional opportunities for further chemical modification through reactions such as hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition reactions to form additional heterocyclic systems.

Research into pyrazole-nitrile hybrids has revealed their potential as building blocks for more complex molecular architectures. The nitrile group serves as a versatile functional handle that can undergo various transformations, making these compounds valuable synthetic intermediates. The specific substitution pattern in this compound, with methyl groups at positions 3 and 5 of the pyrazole ring, influences both the electronic properties and the steric environment around the heterocycle, potentially affecting its reactivity and biological activity profiles.

The compound's significance is further enhanced by its relationship to other important pyrazole-nitrile derivatives. The closely related 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (Chemical Abstracts Service number 5589-97-9) shares the same pyrazole core but differs in the length of the alkyl chain connecting the heterocycle to the nitrile group. This structural relationship allows for systematic structure-activity relationship studies and provides insights into how subtle molecular modifications can influence chemical and biological properties. Comparative analysis of these related compounds contributes to a deeper understanding of how structural variations within the pyrazole-nitrile family affect their overall utility in synthetic and medicinal chemistry applications.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOIALSJQHIPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3,5-dimethylpyrazole with a suitable nitrile compound under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of a butanenitrile derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced nitrile derivatives such as amines.

Substitution: Functionalized derivatives like amides or esters.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Activities

Research indicates that compounds containing the pyrazole moiety, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile, exhibit significant biological activities. In particular, this compound has shown promising antibacterial and anticancer properties. Studies have demonstrated its effectiveness against a range of bacterial strains and cancer cell lines, suggesting potential therapeutic applications in treating infections and malignancies.

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity with various proteins involved in cellular signaling pathways. The compound's unique structural features allow it to modulate these pathways effectively.

Chemical Biology

Biochemical Assays

In the realm of chemical biology, this compound can be utilized in biochemical assays to study integrin-mediated signaling pathways. Integrins are critical for cell adhesion and migration; thus, understanding how this compound interacts with integrins may provide insights into cancer metastasis and other diseases.

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a precursor in the synthesis of novel materials. Its properties make it suitable for developing polymers and other materials with specific mechanical and thermal characteristics. Research has explored the use of this compound in creating advanced materials for various applications, including coatings and composites .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be developed into a chemotherapeutic agent .

Case Study 2: Antibacterial Properties

Another research effort focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant inhibitory effects on bacterial growth, highlighting its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

- Structural Difference : The propanenitrile chain includes a ketone (oxo) group at the 3-position, resulting in the molecular formula C₈H₁₀N₃O.

- Reactivity: The oxo group enhances electrophilicity, enabling facile Knoevenagel condensations and cyclization reactions.

- Applications : Primarily used in one-pot syntheses of triazolotriazines and pyrazolotriazines, where the ketone facilitates intramolecular cyclization .

4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18)

- Structural Difference: A sulfonamide group is introduced at the para position of the benzene ring, linked via an amino-propionamide bridge to the pyrazole-oxopropanenitrile core (C₁₅H₂₀N₅O₃S).

- Reactivity : The sulfonamide group imparts hydrogen-bonding capacity, influencing crystallinity and biological activity. This derivative is synthesized by reacting the oxopropanenitrile precursor with 2,4-pentanedione under acidic conditions .

Hydrazide Derivatives (e.g., 5a–e)

- Structural Difference : Derived from the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile with benzaldehyde derivatives, resulting in hydrazide-linked structures (e.g., C₁₄H₁₃N₅O).

- Reactivity : The nitrile group participates in nucleophilic additions, enabling the formation of hydrazones. L-Proline-catalyzed green synthesis methods yield these derivatives in high efficiency (85–95%) .

- Applications : Serve as intermediates for bioactive molecules, though their exact pharmacological roles require further study .

cHTC Derivatives (e.g., Compounds 2, 3, 5)

- Structural Difference: Incorporate cycloheptanone moieties via Knoevenagel condensation, resulting in extended conjugated systems (e.g., C₁₆H₂₀N₄O).

- Synthesized using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a precursor .

- Applications : Explored as anti-HIV agents due to their ability to inhibit viral ribonucleases .

Comparative Analysis Table

Key Research Findings

- Synthetic Flexibility : The nitrile group in this compound enables diverse transformations, including nucleophilic additions and cyclizations, whereas the oxo group in its analog expands reactivity toward condensations .

- Green Chemistry : The use of L-proline as a catalyst in synthesizing hydrazide derivatives underscores the compound’s compatibility with sustainable methodologies .

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is a synthetic organic compound notable for its biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C9H13N3, features a pyrazole ring and a butanenitrile chain, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by the presence of a pyrazole ring, which is known for its significant biological activities. The unique substitution pattern on the pyrazole ring enhances its interaction with biological targets.

Biological Activities

Research has documented several biological activities associated with this compound:

Antibacterial Activity

Studies indicate that this compound exhibits antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential , particularly against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12 |

| MCF-7 (breast) | 15 |

| A549 (lung) | 18 |

The primary target of this compound is the αvβ6 integrin , a protein involved in cell adhesion and signaling. The interaction with this integrin leads to:

- Inhibition of integrin-mediated signaling pathways.

- Altered cellular responses associated with inflammation and cancer progression.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has high solubility in saline at physiological pH, enhancing its bioavailability. Its stability under various conditions makes it suitable for further development as a therapeutic agent.

Case Studies and Research Findings

Recent studies highlight the compound's potential in treating infectious diseases and cancer:

- Study on Antibacterial Effects : A research team demonstrated that the compound significantly reduced bacterial load in infected animal models, showcasing its potential as a new antibiotic agent .

- Anticancer Research : In vitro studies indicated that treatment with this compound led to increased apoptosis in cancer cells compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile and its derivatives?

- Methodological Answer : The compound is synthesized via one-pot reactions using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a precursor. For example, coupling with aryldiazonium chlorides yields hydrazono derivatives, which can undergo cyclization with reagents like hydrazine hydrate or p-phenylenediamine to form pyrazole, triazole, or pyrazolotriazine derivatives . Key steps include nucleophilic substitution and cyclocondensation. Characterization typically involves IR, NMR, and mass spectrometry.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. Structure validation tools such as PLATON or checkCIF analyze bond lengths, angles, and torsional angles to ensure geometric consistency. Discrepancies in hydrogen bonding or disorder modeling are resolved iteratively using SHELX parameter adjustments .

Q. What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches near 2200 cm⁻¹, carbonyl groups at ~1700 cm⁻¹) .

- NMR : H and C NMR confirm substituent positions and electronic environments. For example, pyrazole protons appear as singlets (δ 2.2–2.5 ppm for methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas (e.g., [M+H]+ peaks for derivatives like C₁₃H₁₅N₃O) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for pyrazole derivative formation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates to validate mechanisms. For example, cyclization steps in triazolotriazine synthesis are analyzed for activation energies, with Mulliken charges predicting regioselectivity. Experimental kinetic data (e.g., Arrhenius plots) are compared with computed barriers .

Q. What strategies optimize the regioselectivity of cyclocondensation reactions involving this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of nitrile groups.

- Catalysis : Lewis acids (e.g., ZnCl₂) direct cyclization by coordinating to nitrile or carbonyl groups.

- Temperature Control : Lower temperatures (0–25°C) favor kinetic products (e.g., triazoles), while higher temperatures (80–100°C) promote thermodynamic products (e.g., pyrazolotriazines) .

Q. How are advanced crystallographic tools (e.g., SHELXD, TWINLAW) applied to resolve twinning or disorder in crystals of derivatives?

- Methodological Answer : For twinned crystals, TWINLAW in SHELXL identifies twin laws via matrix refinement. Disorder is modeled using PART instructions, with occupancy factors refined isotropically. High-resolution data (>1.0 Å) enable anisotropic refinement of heavy atoms. For example, pyrazole ring disorder in derivatives is resolved by splitting sites and applying restraints (e.g., SIMU, DELU) .

Q. What role does this compound play in designing bioactive heterocycles, and how is activity validated?

- Methodological Answer : The compound serves as a scaffold for anticancer agents (e.g., pyrazolopyrimidines). Derivatives are screened against cell lines (e.g., MCF-7, HepG2) via MTT assays. Structure-activity relationships (SARs) are established by modifying substituents (e.g., fluorophenyl groups enhance cytotoxicity). Molecular docking (e.g., AutoDock Vina) predicts binding to targets like topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.